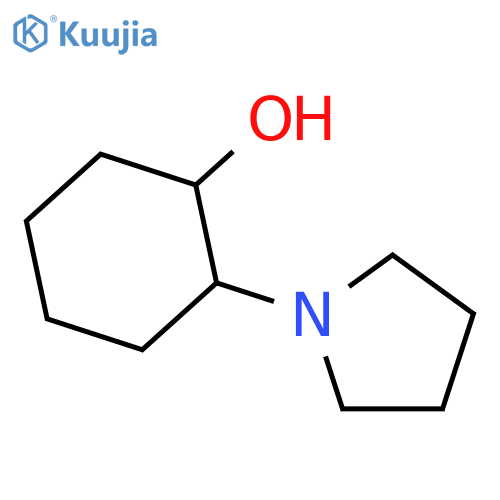Cas no 14909-81-0 (trans-2-(pyrrolidin-1-yl)cyclohexanol)

14909-81-0 structure
商品名:trans-2-(pyrrolidin-1-yl)cyclohexanol
trans-2-(pyrrolidin-1-yl)cyclohexanol 化学的及び物理的性質
名前と識別子
-
- Cyclohexanol,2-(1-pyrrolidinyl)-, (1R,2R)-rel-
- 2-PYRROLIDIN-1-YL-CYCLOHEXANOL
- TRANS-2-PYRROLIDIN-1-YLCYCLOHEXANOL
- TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL
- 2-pyrrolidin-1-ylcyclohexan-1-ol
- 2-(pyrrolidin-1-yl)cyclohexan-1-ol
- 2-pyrrolidin-1-ylcyclohexanol
- LS-03797
- Z240972908
- 2-(Pyrrolidin-1-yl)cyclohexanol
- 14909-81-0
- Cyclohexanol, 2-(1-pyrrolidinyl)-
- 1-(2-Hydroxycyclohexyl )pyrrolidine
- QPIDLIAAUJBCSD-UHFFFAOYSA-N
- MFCD09032665
- SCHEMBL4488180
- AKOS009123411
- 2-(1-pyrrolidinyl)cyclohexanol
- 93080-29-6
- EN300-86150
- trans-2-(pyrrolidin-1-yl)cyclohexanol
-
- MDL: MFCD19103253
- インチ: InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2
- InChIKey: QPIDLIAAUJBCSD-UHFFFAOYSA-N
- ほほえんだ: OC1CCCCC1N1CCCC1
計算された属性
- せいみつぶんしりょう: 169.14700
- どういたいしつりょう: 169.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 23.5Ų
じっけんとくせい
- PSA: 23.47000
- LogP: 1.32360
trans-2-(pyrrolidin-1-yl)cyclohexanol セキュリティ情報
trans-2-(pyrrolidin-1-yl)cyclohexanol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
trans-2-(pyrrolidin-1-yl)cyclohexanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B525343-100mg |
trans-2-(pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 100mg |
$ 70.00 | 2022-06-07 | ||
| Matrix Scientific | 062586-500mg |
trans-2-Pyrrolidin-1-ylcyclohexanol |
14909-81-0 | 500mg |
$158.00 | 2023-09-11 | ||
| Ambeed | A142148-1g |
2-(Pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 98% | 1g |
$165.0 | 2024-04-15 | |
| AstaTech | V10145-0.25/G |
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL |
14909-81-0 | 95% | 0.25/G |
$96 | 2021-12-06 | |
| Fluorochem | 532960-250mg |
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL |
14909-81-0 | 95% | 250mg |
£108.00 | 2021-12-06 | |
| TRC | B525343-50mg |
trans-2-(pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| Chemenu | CM505870-1g |
2-(Pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 98% | 1g |
$176 | 2023-01-01 | |
| Fluorochem | 532960-5g |
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL |
14909-81-0 | 95% | 5g |
£815.00 | 2021-12-06 | |
| TRC | B525343-500mg |
trans-2-(pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 500mg |
$ 230.00 | 2022-06-07 | ||
| Fluorochem | 532960-1g |
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL |
14909-81-0 | 95% | 1g |
£272.00 | 2021-12-06 |
trans-2-(pyrrolidin-1-yl)cyclohexanol 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
14909-81-0 (trans-2-(pyrrolidin-1-yl)cyclohexanol) 関連製品
- 30727-29-8(2-(dimethylamino)cyclohexan-1-ol)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:14909-81-0)trans-2-(pyrrolidin-1-yl)cyclohexanol

清らかである:99%/99%
はかる:250mg/1g
価格 ($):411.0/599.0